

Spectroscopic Characterization of 6-Morpholinonicotinoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 6-Morpholinonicotinoyl Chloride

Cat. No.: B1351050

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Morpholinonicotinoyl chloride is a key building block in medicinal chemistry, valued for its role in the synthesis of a diverse range of biologically active compounds. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug discovery and development. This technical guide provides a comprehensive analysis of the spectroscopic data for **6-morpholinonicotinoyl chloride**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not readily available in the public domain, this guide offers a detailed, predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This document serves as a valuable resource for researchers, enabling them to identify, characterize, and utilize **6-morpholinonicotinoyl chloride** with a high degree of confidence.

Introduction: The Significance of 6-Morpholinonicotinoyl Chloride in Medicinal Chemistry

6-Morpholinonicotinoyl chloride, with the chemical formula $C_{10}H_{11}ClN_2O_2$ and a molecular weight of 226.66 g/mol, belongs to the family of nicotinoyl chlorides.[1] Its structure incorporates a pyridine ring, a morpholine moiety, and a reactive acyl chloride group. This unique combination of functional groups makes it a versatile intermediate in the synthesis of novel therapeutic agents. The morpholine ring is a privileged scaffold in drug discovery, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The nicotinoyl core is a well-established pharmacophore present in numerous drugs. The acyl chloride provides a reactive handle for amide bond formation, a cornerstone of medicinal chemistry.

A precise understanding of the spectroscopic signature of **6-morpholinonicotinoyl chloride** is crucial for:

- **Structural Verification:** Confirming the identity and purity of the synthesized or procured material.
- **Reaction Monitoring:** Tracking the progress of reactions involving this intermediate.
- **Quality Control:** Ensuring the consistency and quality of starting materials in a drug development pipeline.

This guide provides an in-depth, albeit predictive, exploration of the NMR, IR, and MS data for **6-morpholinonicotinoyl chloride**.

Molecular Structure and Predicted Spectroscopic Features

The IUPAC name for this compound is 6-morpholin-4-ylpyridine-3-carbonyl chloride.[1] The key structural features to consider for spectroscopic analysis are the aromatic pyridine ring with its distinct substitution pattern, the aliphatic morpholine ring, and the electron-withdrawing acyl chloride group.

Figure 1. Molecular structure of **6-Morpholinonicotinoyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ^1H NMR Spectrum

The proton NMR spectrum of **6-morpholinonicotinoyl chloride** is expected to show distinct signals for the protons on the pyridine ring and the morpholine moiety.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.8 - 9.0	d	1H	H-2 (Pyridine)
~8.0 - 8.2	dd	1H	H-4 (Pyridine)
~6.8 - 7.0	d	1H	H-5 (Pyridine)
~3.7 - 3.9	t	4H	-CH ₂ -N- (Morpholine)
~3.5 - 3.7	t	4H	-CH ₂ -O- (Morpholine)

Rationale for Predictions:

- Pyridine Protons:** The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The H-2 proton, being adjacent to the nitrogen and the electron-withdrawing acyl chloride group, will be the most deshielded. The H-4 proton will be deshielded by the nitrogen and the acyl chloride group, while the H-5 proton, being adjacent to the electron-donating morpholine group, will be the most shielded of the aromatic protons. The coupling constants (J-values) would be characteristic of a 1,2,4-trisubstituted pyridine ring.
- Morpholine Protons:** The protons of the morpholine ring are expected to appear as two triplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom (-CH₂-N-) will be slightly downfield compared to those adjacent to the oxygen atom (-CH₂-O-) due to the relative electronegativity and local electronic environment.

Predicted ^{13}C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment
~168 - 172	C=O (Acyl Chloride)
~160 - 165	C-6 (Pyridine)
~150 - 155	C-2 (Pyridine)
~138 - 142	C-4 (Pyridine)
~125 - 130	C-3 (Pyridine)
~106 - 110	C-5 (Pyridine)
~66 - 68	-CH ₂ -O- (Morpholine)
~44 - 46	-CH ₂ -N- (Morpholine)

Rationale for Predictions:

- **Acyl Chloride Carbonyl:** The carbonyl carbon of the acyl chloride is expected to be significantly downfield due to the strong deshielding effect of the oxygen and chlorine atoms.
- **Pyridine Carbons:** The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. C-6, attached to the electron-donating morpholine nitrogen, and C-2, adjacent to the ring nitrogen and the acyl chloride, are expected to be the most downfield. C-5, shielded by the morpholine group, will be the most upfield of the aromatic carbons.
- **Morpholine Carbons:** The carbons of the morpholine ring will appear in the aliphatic region, with the carbon adjacent to the oxygen being more deshielded than the carbon adjacent to the nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3100 - 3000	Medium	Aromatic C-H Stretch
~2950 - 2850	Medium	Aliphatic C-H Stretch
~1770 - 1740	Strong	C=O Stretch (Acyl Chloride)
~1600 - 1580	Medium-Strong	C=C and C=N Stretch (Pyridine Ring)
~1250 - 1200	Strong	C-N Stretch (Aryl-Amine)
~1120 - 1080	Strong	C-O-C Stretch (Ether in Morpholine)
~800 - 750	Strong	C-Cl Stretch

Rationale for Predictions:

- **Carbonyl Stretch:** The most characteristic peak in the IR spectrum will be the strong absorption of the acyl chloride carbonyl group, which appears at a higher frequency than a typical ketone or ester carbonyl due to the inductive effect of the chlorine atom.
- **Aromatic and Aliphatic C-H Stretches:** The spectrum will show characteristic C-H stretching vibrations for both the aromatic pyridine ring and the aliphatic morpholine ring.
- **Pyridine Ring Vibrations:** The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.
- **C-N and C-O-C Stretches:** Strong absorptions corresponding to the C-N bond of the morpholine attached to the pyridine ring and the C-O-C ether linkage within the morpholine ring are expected.
- **C-Cl Stretch:** A strong band in the fingerprint region will correspond to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

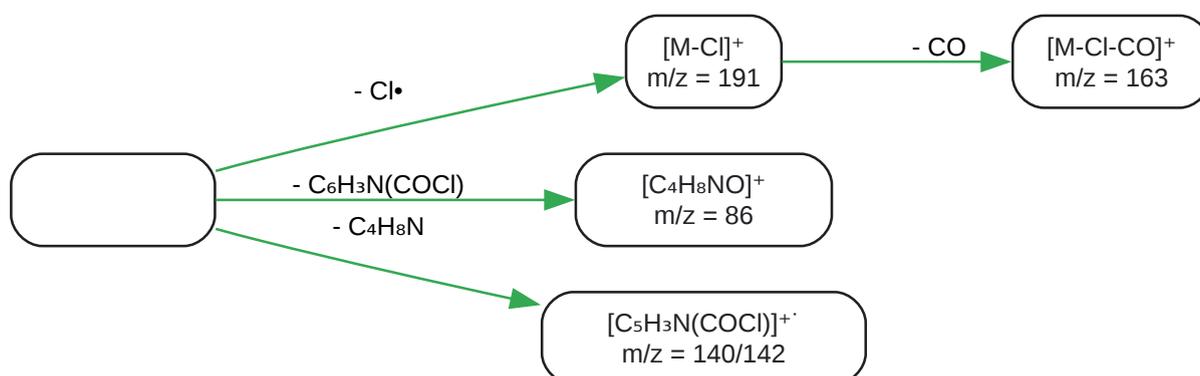
Expected Molecular Ion Peak:

- $[M]^+$: $m/z = 226$
- $[M+2]^+$: $m/z = 228$ (due to the ^{37}Cl isotope, with an abundance of approximately one-third of the $[M]^+$ peak)

Predicted Fragmentation Pathway:

The fragmentation of **6-morpholinonicotinoyl chloride** is likely to proceed through several key pathways:

- Loss of Chlorine: The initial fragmentation could involve the loss of a chlorine radical to form an acylium ion.
- Loss of CO: The acylium ion can then lose a molecule of carbon monoxide.
- Fragmentation of the Morpholine Ring: The morpholine ring can undergo characteristic fragmentation, such as the loss of ethylene oxide.
- Cleavage of the Pyridine-Morpholine Bond: The bond between the pyridine ring and the morpholine ring can cleave.



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Figure 2. Predicted major fragmentation pathways for **6-Morpholinonicotinoyl chloride**.

Experimental Protocols

While specific experimental data is not presented, the following are general protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

- Sample Preparation: Dissolve ~5-10 mg of **6-morpholinonicotinoyl chloride** in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Due to the reactive nature of the acyl chloride, an aprotic solvent is essential.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Parameters:
 - ¹H NMR: Standard pulse sequence, spectral width of ~12 ppm, sufficient number of scans for good signal-to-noise ratio.
 - ¹³C NMR: Proton-decoupled pulse sequence, spectral width of ~220 ppm, longer acquisition time or a higher number of scans may be required due to the lower natural abundance of ¹³C.

IR Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.
 - ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, typically 16-32 scans are co-added.

Mass Spectrometry

- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.
- Sample Introduction:
 - EI: Direct insertion probe or GC-MS if the compound is sufficiently volatile and thermally stable.
 - ESI: Infusion of a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).
- Parameters:
 - EI: Ionization energy of 70 eV.
 - High-Resolution MS (HRMS): To confirm the elemental composition.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for **6-morpholinonicotinoyl chloride**. By understanding the expected spectral features, researchers and drug development professionals can confidently identify, characterize, and utilize this important synthetic building block. The provided protocols offer a starting point for the experimental acquisition of this critical data, ensuring the quality and integrity of the compound in the pursuit of novel therapeutics.

References

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Sources

- 1. bocsci.com [bocsci.com]
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